molecular formula C13H17BrN2O3 B6200369 tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate CAS No. 1928757-46-3

tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate

Katalognummer: B6200369
CAS-Nummer: 1928757-46-3
Molekulargewicht: 329.19 g/mol
InChI-Schlüssel: DNTXLLDENQDFJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrido[3,4-f][1,4]oxazepine ring system, which is fused with a tert-butyl ester and a bromine atom

Vorbereitungsmethoden

The synthesis of tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrido[3,4-f][1,4]oxazepine ring system: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Analyse Chemischer Reaktionen

tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include bases, acids, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Medicine: The compound’s unique structure may impart specific biological activities, making it a candidate for drug development and medicinal chemistry research.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate can be compared with other similar compounds, such as:

    tert-butyl 6-bromo-2H-pyrido[3,2-b][1,4]oxazine-4-carboxylate: This compound has a similar structure but differs in the position of the bromine atom and the ring system.

    tert-butyl 9-chloro-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical properties and reactivity.

    tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]thiazepine-4-carboxylate: This compound has a thiazepine ring system instead of an oxazepine ring, which may affect its biological activity and applications.

The uniqueness of this compound lies in its specific ring system and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1928757-46-3

Molekularformel

C13H17BrN2O3

Molekulargewicht

329.19 g/mol

IUPAC-Name

tert-butyl 9-bromo-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-4-5-18-11-9(8-16)6-15-7-10(11)14/h6-7H,4-5,8H2,1-3H3

InChI-Schlüssel

DNTXLLDENQDFJU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C=NC=C2C1)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.